molecular formula C6H8N6O B13643673 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13643673
M. Wt: 180.17 g/mol
InChI Key: SQHKEKSGFJGBFD-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 4-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methoxy]-2-fluorobenzoic acid

Uniqueness

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H8N6O/c1-2-12-6(8-3-9-12)4-5(7)11-13-10-4/h3H,2H2,1H3,(H2,7,11)

InChI Key

SQHKEKSGFJGBFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=NON=C2N

Origin of Product

United States

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